5-Amino-4-fluoro-2-methyl-N-propylbenzamide
Overview
Description
5-Amino-4-fluoro-2-methyl-N-propylbenzamide, commonly referred to as AFMNPB, is a novel compound with potential applications in a variety of scientific fields. It is a white crystalline solid with a melting point of approximately 80 degrees Celsius and a boiling point of approximately 150 degrees Celsius. AFMNPB is a valuable compound due to its unique properties, which make it suitable for a number of applications. This article will discuss the synthesis method of AFMNPB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Antimicrobial Activities
Research on fluorobenzamides, including those with similar structural features to 5-Amino-4-fluoro-2-methyl-N-propylbenzamide, has shown promising antimicrobial properties. For instance, Desai et al. (2013) investigated the antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine derivatives. The presence of a fluorine atom in the benzoyl group significantly enhanced antimicrobial efficacy against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Neuroimaging and Receptor Binding Studies
Fluorinated benzamides are also explored in the development of receptor ligands for neuroimaging, particularly in positron emission tomography (PET) and single photon emission computed tomography (SPECT). Studies like those by Audenaert et al. (2004) and Catafau et al. (2006) have utilized fluorobenzamide derivatives as ligands to investigate receptor bindings in various neurological conditions, providing insights into brain functions and potential for diagnosing mental health disorders (Audenaert et al., 2004), (Catafau et al., 2006).
Synthetic Methodologies
The synthesis and characterization of fluorinated benzamides, including those structurally related to 5-Amino-4-fluoro-2-methyl-N-propylbenzamide, contribute to advancements in synthetic chemistry. Studies on the synthesis of related compounds provide valuable methodologies for the preparation of fluorinated pharmaceuticals and materials with enhanced properties. For example, the work by Groendyke et al. (2016) on iron-catalyzed, fluoroamide-directed C-H fluorination highlights a mild approach to incorporating fluorine into organic molecules, which could be applicable to the synthesis of 5-Amino-4-fluoro-2-methyl-N-propylbenzamide and similar compounds (Groendyke, AbuSalim, & Cook, 2016).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is similar to the benzamide group in the compound, have been found to bind with high affinity to multiple receptors . This suggests that 5-Amino-4-fluoro-2-methyl-N-propyl-benzamide may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the targets that the compound interacts with.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been reported to act as potent androgen receptor antagonists , suggesting that this compound might have similar effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .
properties
IUPAC Name |
5-amino-4-fluoro-2-methyl-N-propylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-3-4-14-11(15)8-6-10(13)9(12)5-7(8)2/h5-6H,3-4,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERNMUMLJWQQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1C)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-fluoro-2-methyl-N-propyl-benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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